2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a chlorophenyl and a methyl group, linked to an acetamide moiety through an ether bond.
Mechanism of Action
Target of action
The first step in understanding a compound’s mechanism of action is to identify its primary targets. These are usually proteins such as enzymes, receptors, or ion channels that the compound binds to, initiating a biological response .
Mode of action
Once the targets are identified, the next step is to understand how the compound interacts with these targets. This could involve inhibiting an enzyme’s activity, activating a receptor, or blocking an ion channel .
Biochemical pathways
The compound’s interaction with its target will affect certain biochemical pathways. Understanding these pathways and their downstream effects can provide insights into the compound’s overall mechanism of action .
Pharmacokinetics
This involves studying the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties can affect the compound’s bioavailability, or the proportion of the compound that enters circulation and can have an active effect .
Result of action
The ultimate effects of the compound’s action at the molecular and cellular levels need to be studied. This could involve changes in cell behavior, alterations in signal transduction, or even cell death .
Action environment
Finally, it’s important to consider how environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and methyl groups. The final step involves the formation of the ether bond and the acetamide linkage under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific pathways.
Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-bromophenyl)methyl]acetamide
- 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-methylphenyl)methyl]acetamide
Uniqueness
Compared to similar compounds, 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide exhibits unique properties due to the presence of the fluorophenyl group. This substitution can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Biological Activity
The compound 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide (CAS Number: 1251582-80-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H20ClN3O2, with a molecular weight of 381.9 g/mol. The structure incorporates a chlorophenyl group, a methylpyrimidinyl moiety, and an acetamide functional group, which are crucial for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may act by:
- Inhibiting Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in various metabolic pathways, which can disrupt cellular processes.
- Binding to Receptors : It may bind to specific receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds show moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of metabolic enzymes.
Anticancer Properties
Pyrimidine derivatives are frequently researched for their anticancer potential. Compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:
- Inhibition of Kinases : Many pyrimidine derivatives act as kinase inhibitors, preventing cancer cell proliferation.
- Cell Cycle Arrest : Some studies have reported that these compounds can cause cell cycle arrest at the G2/M phase, thereby inhibiting tumor growth .
Study 1: Antimicrobial Screening
A study conducted on a series of pyrimidine derivatives demonstrated that several compounds exhibited strong antibacterial activity. Among these, the compound showed promising results against a range of pathogens, suggesting its potential use as an antimicrobial agent .
Study 2: Anticancer Activity
In vitro studies have highlighted the anticancer effects of related compounds. For example, one study reported that a derivative exhibited significant cytotoxicity against various cancer cell lines, leading to increased apoptosis rates . The research emphasized the importance of structural modifications in enhancing biological activity.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2/c1-13-10-19(25-20(24-13)15-4-6-16(21)7-5-15)27-12-18(26)23-11-14-2-8-17(22)9-3-14/h2-10H,11-12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZZXCOJVQLDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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